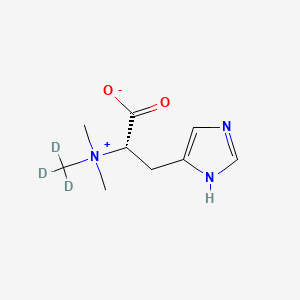
L-Hercynine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Hercynine-d3 is a deuterium-labeled version of L-Hercynine, a naturally occurring amino acid derivative. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. This labeling makes this compound particularly useful in various scientific research applications, especially in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Hercynine-d3 typically involves the incorporation of deuterium into L-Hercynine. One common method is the enzymatic transformation of stable isotopically labeled hercynine-d3 into ergothioneine-d3. This process starts with commercially available L-histidine, which undergoes a two-step reaction to produce hercynine-d3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of stable isotopes in industrial production requires specialized equipment and expertise to maintain the integrity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
L-Hercynine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
L-Hercynine-d3 is widely used in scientific research due to its stable isotope labeling. Some of the key applications include:
Mechanism of Action
The mechanism of action of L-Hercynine-d3 involves its role as a precursor to ergothioneine, a potent antioxidant. The compound undergoes enzymatic transformation to produce ergothioneine, which exerts its effects by scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved in this process include the direct inactivation of various reactive oxygen species and free radicals .
Comparison with Similar Compounds
L-Hercynine-d3 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some of the similar compounds include:
L-Hercynine: The non-labeled version of L-Hercynine, which lacks the deuterium atoms.
Ergothioneine: A derivative of L-Hercynine, known for its antioxidant properties.
Histidine: The precursor to L-Hercynine, involved in various metabolic pathways
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool for scientific research.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/t8-/m0/s1/i1D3 |
InChI Key |
GPPYTCRVKHULJH-TUWYYBGVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


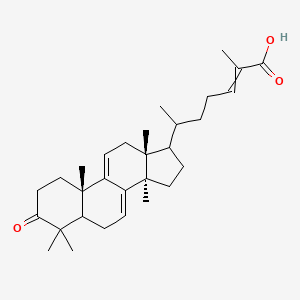

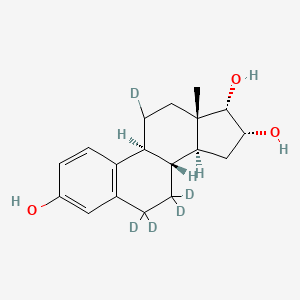
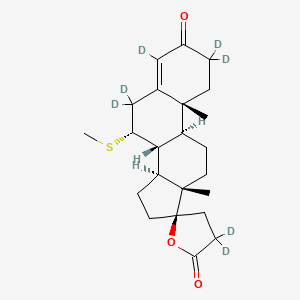

![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
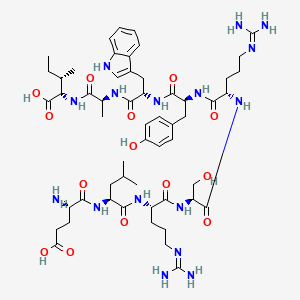

![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)
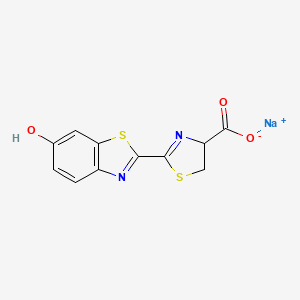
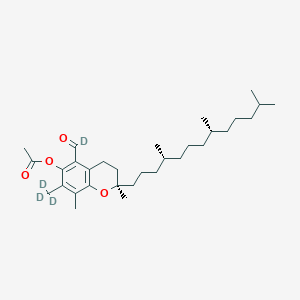
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)


